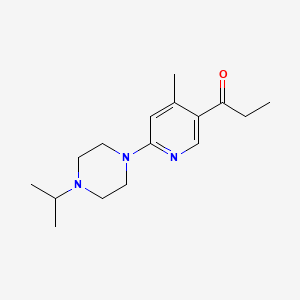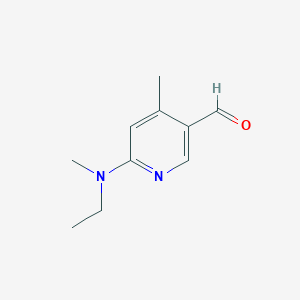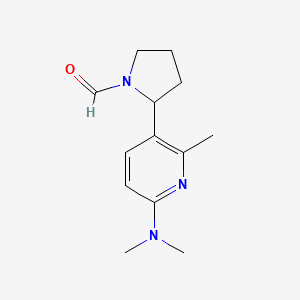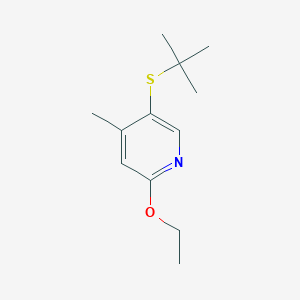
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a 4-chlorophenyl group and a difluoromethyl group attached to a nicotinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl nicotinate, and difluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The synthetic route may include steps such as nucleophilic substitution, esterification, and difluoromethylation to introduce the desired functional groups onto the nicotinate backbone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, purification techniques, and waste management practices.
化学反応の分析
Types of Reactions
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)nicotinate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Ethyl 6-(4-chlorophenyl)nicotinate: Lacks the difluoromethyl group.
Ethyl 6-(difluoromethyl)nicotinate: Lacks the 4-chlorophenyl group.
Mthis compound: Has a methyl ester instead of an ethyl ester.
The presence of both the 4-chlorophenyl and difluoromethyl groups in this compound contributes to its unique chemical and physical properties, making it distinct from these similar compounds.
特性
分子式 |
C15H12ClF2NO2 |
|---|---|
分子量 |
311.71 g/mol |
IUPAC名 |
ethyl 6-(4-chlorophenyl)-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClF2NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
InChIキー |
GEIWCHLRLUKPBO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)



![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)








